molecular formula C19H22BrN3O B11603606 1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine

1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11603606
M. Wt: 388.3 g/mol
InChI Key: JHFTYOKJYIDRNL-UHFFFAOYSA-N
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Description

1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound with the molecular formula C19H22BrN3O This compound is known for its unique structure, which includes a bromophenoxy group and a benzodiazole moiety

Preparation Methods

The synthesis of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves several steps. One common synthetic route includes the reaction of 4-bromophenol with 2-chloroethylamine to form 1-[2-(4-bromophenoxy)ethyl]amine. This intermediate is then reacted with butylamine and a benzodiazole derivative under specific conditions to yield the final product .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromophenoxy group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound .

Scientific Research Applications

1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is not fully understood. it is believed to target specific enzymes or proteins within cells, leading to its observed biological activities. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity. Additionally, it may interact with other molecular targets and pathways, resulting in its antimicrobial and neuroprotective effects.

Comparison with Similar Compounds

1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can be compared with other similar compounds, such as:

The uniqueness of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H22BrN3O

Molecular Weight

388.3 g/mol

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-3-butylbenzimidazol-2-imine

InChI

InChI=1S/C19H22BrN3O/c1-2-3-12-22-17-6-4-5-7-18(17)23(19(22)21)13-14-24-16-10-8-15(20)9-11-16/h4-11,21H,2-3,12-14H2,1H3

InChI Key

JHFTYOKJYIDRNL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Br

Origin of Product

United States

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